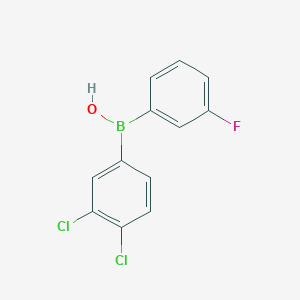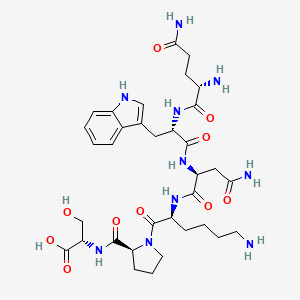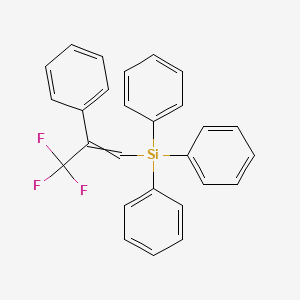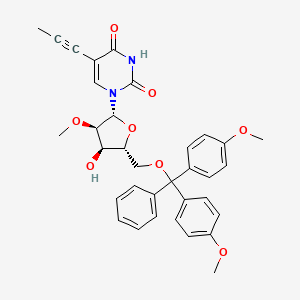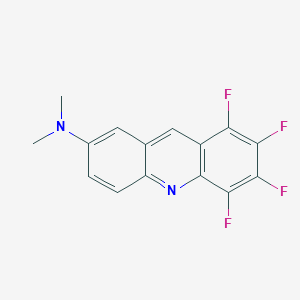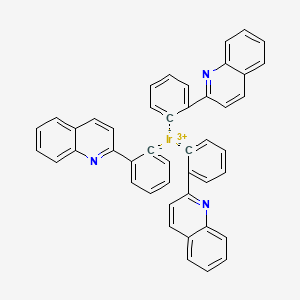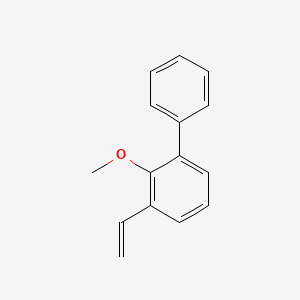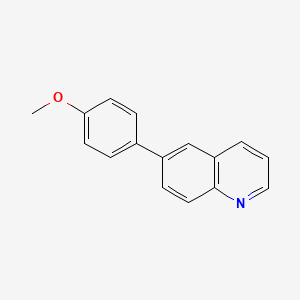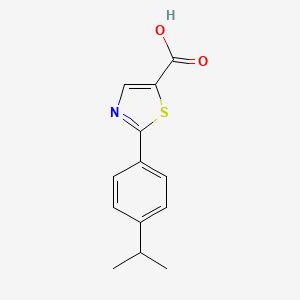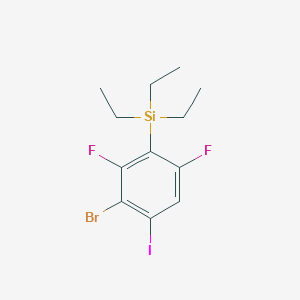
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- is a chemical compound with the molecular formula C12H16BrF2ISi . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a phenyl ring, which is further bonded to a triethylsilane group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
The synthesis of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- typically involves the reaction of a phenyl derivative with triethylsilane under specific conditions. The reaction conditions often include the use of a catalyst and a solvent to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, fluorine, or iodine) are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boron reagents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules and pharmaceuticals.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- involves its interaction with various molecular targets and pathways. In coupling reactions, for example, the compound undergoes oxidative addition with a palladium catalyst, followed by transmetalation with a boron reagent, and finally reductive elimination to form the desired product . The specific molecular targets and pathways depend on the type of reaction and the conditions used.
Comparaison Avec Des Composés Similaires
Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- can be compared with other similar compounds such as:
Silane, (4-bromo-2,6-difluorophenyl)triethyl-: This compound has a similar structure but with different substitution patterns on the phenyl ring.
Silane, (3-bromo-1-propynyl)triethyl-: This compound contains a propynyl group instead of the difluoro-iodophenyl group.
Triethyl (trifluoromethyl)silane: This compound has a trifluoromethyl group instead of the difluoro-iodophenyl group.
The uniqueness of Silane, (3-bromo-2,6-difluoro-4-iodophenyl)triethyl- lies in its specific substitution pattern and the presence of multiple halogen atoms, which can influence its reactivity and applications.
Propriétés
Numéro CAS |
651027-11-1 |
|---|---|
Formule moléculaire |
C12H16BrF2ISi |
Poids moléculaire |
433.15 g/mol |
Nom IUPAC |
(3-bromo-2,6-difluoro-4-iodophenyl)-triethylsilane |
InChI |
InChI=1S/C12H16BrF2ISi/c1-4-17(5-2,6-3)12-8(14)7-9(16)10(13)11(12)15/h7H,4-6H2,1-3H3 |
Clé InChI |
MQGOXPOOIOMNCP-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)C1=C(C(=C(C=C1F)I)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


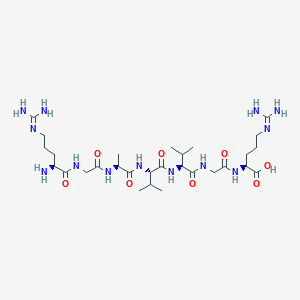
![Benzene, 1-[phenyl(phenylthio)methyl]-3,5-bis(trifluoromethyl)-](/img/structure/B12601050.png)
![5-Chloro-2-hydroxy-N-[3-(2-phenylpropoxy)phenyl]benzamide](/img/structure/B12601053.png)
![1-(Methanesulfonyl)-4-[(3-methoxyphenyl)(phenyl)methylidene]piperidine](/img/structure/B12601059.png)
![4-Bromo-2-iodo-6-[(3-methoxyanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12601062.png)
